molecular formula C13H16N3O4- B12360159 Pyrido[3,4-b]pyrazine-6,7(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester

Pyrido[3,4-b]pyrazine-6,7(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester

Cat. No.: B12360159
M. Wt: 278.28 g/mol
InChI Key: LIXAAVSIXNGDTL-UHFFFAOYSA-M
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Description

Pyrido[3,4-b]pyrazine-6,7(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including pyrido[3,4-b]pyrazine-6,7(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester, typically involves cyclization, ring annulation, cycloaddition, and direct C-H arylation . One common method involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis of heterocyclic compounds would apply, including optimization of reaction conditions, use of efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyrido[3,4-b]pyrazine-6,7(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Pyrido[3,4-b]pyrazine-6,7(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester has several scientific research applications:

Mechanism of Action

The exact mechanism of action of pyrido[3,4-b]pyrazine-6,7(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular processes . The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido[3,4-b]pyrazine-6,7(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester is unique due to its specific substitution pattern and the presence of the 6-(1,1-dimethylethyl) ester group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H16N3O4-

Molecular Weight

278.28 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-pyrido[3,4-b]pyrazine-7-carboxylate

InChI

InChI=1S/C13H17N3O4/c1-13(2,3)20-12(19)16-7-9-8(14-4-5-15-9)6-10(16)11(17)18/h4-5,10H,6-7H2,1-3H3,(H,17,18)/p-1

InChI Key

LIXAAVSIXNGDTL-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=NC=CN=C2CC1C(=O)[O-]

Origin of Product

United States

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